8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate
Description
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a methyl group at position 4, an acetyl group at position 8, and a 3-chlorobenzoate ester at position 5. This compound belongs to a class of coumarins modified with halogenated aromatic esters, which are studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties.
Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO5/c1-10-8-16(22)25-18-14(10)6-7-15(17(18)11(2)21)24-19(23)12-4-3-5-13(20)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILDRBNMPDPHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 7-hydroxy-2H-chromen-2-one in dichloromethane.
- Add a slight excess of triethylamine to the solution.
- Slowly add 3-chlorobenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for 1 hour.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate can inhibit the growth of various bacterial strains and fungi. The specific mechanism often involves disrupting the microbial cell membrane or inhibiting essential enzymes .
Antitumor Activity
The potential of this compound in cancer therapy is noteworthy. Several derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of the acetyl and chlorobenzoate groups enhances its interaction with cellular targets involved in tumor growth and metastasis .
Anti-inflammatory Effects
Coumarins are recognized for their anti-inflammatory properties. Compounds similar to 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate have been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate typically involves the reaction of appropriate benzoic acid derivatives with chromenone precursors under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It can also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate becomes evident when compared to related coumarin derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent Position and Electronic Effects: The 3-chlorobenzoate group in the target compound introduces meta-halogenation, which may hinder enzymatic degradation compared to the 4-chlorobenzoate analog (para-substituted) due to steric and electronic differences .
Biological Activity: Microbial Interactions: 3-Chlorobenzoate derivatives are substrates for bacterial dioxygenases (e.g., in Rhodococcus opacus 1CP), where the meta-chloro group influences substrate affinity and transport kinetics. This suggests that the target compound may resist rapid microbial degradation compared to non-halogenated coumarins . Enzyme Inhibition: The acetyl group at position 8 may stabilize interactions with enzyme active sites, as seen in related coumarins with acetyl modifications .
Synthetic and Crystallographic Data :
- The acetate analog (Table 1) crystallizes in a triclinic system (space group P1) with distinct lattice parameters (e.g., a = 8.198 Å, b = 8.504 Å), providing a reference for predicting the crystallinity of the 3-chlorobenzoate derivative .
Environmental Degradation :
- Phototrophic bacteria like Rhodopseudomonas palustris metabolize 3-chlorobenzoate via dechlorination pathways under anaerobic conditions, suggesting that the target compound’s environmental persistence may depend on microbial community composition .
Biological Activity
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate is a coumarin derivative that has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, characterization, and biological activities of this compound, providing insights into its mechanisms of action and therapeutic potential.
Synthesis and Characterization
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate typically involves the acylation of 7-hydroxycoumarin derivatives with 3-chlorobenzoic acid or its derivatives. The reaction is usually conducted in the presence of a coupling agent such as triethylamine to facilitate the formation of the desired ester.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 7-Hydroxycoumarin, 3-Chlorobenzoic Acid | Dry pyridine, reflux | Varies |
| 2 | Triethylamine | Mild conditions | High |
The compound is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate potent activity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell proliferation. Specifically, compounds similar to 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate have been reported to possess IC50 values as low as 0.47 μM against MCF-7 cells .
The anticancer effects are attributed to multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It is hypothesized that the compound inhibits enzymes involved in tumor growth and metastasis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that coumarins can induce oxidative stress in cancer cells, promoting cell death.
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer activity, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Furthermore, it has demonstrated antimicrobial activity against various pathogens, making it a candidate for further investigation in both therapeutic and preventive applications .
Case Studies
Several studies have documented the biological activities of coumarin derivatives, including:
- Study on MCF-7 Cells : A study reported that coumarin derivatives showed selective cytotoxicity towards MCF-7 cells compared to normal cells, suggesting potential for targeted cancer therapy .
- Anti-inflammatory Effects : Another research highlighted the ability of coumarin derivatives to reduce inflammation in animal models by modulating immune responses .
- Antimicrobial Efficacy : A comparative study revealed that related compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential use as natural antibiotics .
Q & A
Basic: What are the standard synthetic routes for preparing 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling 8-acetyl-4-methyl-2-oxo-2H-chromen-7-ol with 3-chlorobenzoyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the benzoyl chloride. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester product. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere use to prevent moisture interference .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Focus on the acetyl proton (~2.6 ppm, singlet) and the chromen-2-one carbonyl carbon (~160 ppm). The 3-chlorobenzoate group shows aromatic protons as multiplets (7.4–8.1 ppm) and a carbonyl carbon at ~165 ppm.
- IR : Confirm ester C=O stretching (~1740 cm⁻¹) and chromen-2-one C=O (~1680 cm⁻¹).
- HRMS : Verify molecular ion [M+H]+ at m/z 386.06 (calculated for C₂₀H₁₅ClO₅). Cross-validation with X-ray crystallography (if crystals are obtainable) is ideal for unambiguous confirmation .
Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational modeling results for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects in NMR or incomplete basis sets in DFT calculations. To address this:
Re-run NMR in deuterated DMSO to compare with simulated spectra (using tools like Gaussian or ORCA with the IEFPCM solvation model).
Validate computational models by adjusting functional groups (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) and comparing with crystallographic data.
Use software like Mercury or OLEX2 to overlay experimental and optimized structures, identifying conformational mismatches .
Advanced: What strategies are recommended for refining the crystal structure of this compound when twinning or disorder complicates analysis?
Methodological Answer:
For twinned crystals:
- Use SHELXL (TWIN/BASF commands) to model twinning matrices and refine scale factors.
- For disorder, employ PART instructions to split occupancy of overlapping atoms (e.g., the acetyl or 3-chlorobenzoate groups). Validate refinement with R1/wR2 convergence (<5% discrepancy) and check residual electron density maps (<0.5 eÅ⁻³). Tools like WinGX/PLATON can automate validation .
Basic: How can researchers assess the thermal stability of this compound, and what decomposition patterns are expected?
Methodological Answer:
Perform TGA-DSC under nitrogen (10°C/min, 25–600°C). The compound should exhibit stability up to ~200°C, followed by decomposition of the ester group (mass loss ~25–30%). Compare with analogous coumarin derivatives (e.g., 3,4-dimethoxybenzoate variants ) to identify substituent-specific decomposition trends.
Advanced: What experimental designs are optimal for studying this compound’s interactions with biological targets like enzymes?
Methodological Answer:
- Kinetic Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants (KD) with enzymes (e.g., cytochrome P450).
- Molecular Docking : Pre-screen with AutoDock Vina, focusing on the chromen-2-one core’s interaction with active sites.
- Mutagenesis Studies : Modify key residues (e.g., Ser or Tyr in hydrolases) to test binding hypotheses. Cross-reference with crystallographic data of protein-ligand complexes .
Advanced: How can researchers address low reproducibility in synthesizing this compound across different laboratories?
Methodological Answer:
- Standardize anhydrous conditions (e.g., molecular sieves for solvents).
- Use in situ FTIR to monitor reaction progress (disappearance of benzoyl chloride C=O peak at ~1770 cm⁻¹).
- Share raw crystallographic data (CIF files) via repositories like the Cambridge Structural Database to align structural validation protocols .
Basic: What safety protocols are essential when handling this compound, particularly given its aromatic and halogenated components?
Methodological Answer:
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of chloroaromatic vapors.
- Dispose of waste via halogenated solvent containers, adhering to local regulations .
Advanced: How can computational tools predict the photophysical properties (e.g., fluorescence) of this compound for material science applications?
Methodological Answer:
- Perform TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) to simulate UV-Vis spectra. Compare with experimental λmax (~320 nm for chromen-2-one).
- Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer behavior. Software like Multiwfn can visualize electron density transitions .
Advanced: What strategies mitigate challenges in achieving high enantiomeric purity if stereoisomers form during synthesis?
Methodological Answer:
While the target compound lacks chiral centers, derivatives with substituents (e.g., 4-methylbenzoate analogs ) may require:
- Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent).
- Asymmetric synthesis using Evans auxiliaries or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis). Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
